2-[((S)-1-Benzyl-pyrrolidin-3-yl)-methyl-amino]-ethanol
Description
2-[((S)-1-Benzyl-pyrrolidin-3-yl)-methyl-amino]-ethanol is a chiral pyrrolidine derivative featuring a benzyl group at the 1-position of the pyrrolidine ring and a methyl-aminoethanol substituent at the 3-position. Structural analogues and synthesis pathways from related compounds (e.g., ethanolamine-mediated reactions in ) imply that it may be synthesized via nucleophilic addition or reductive amination .
Properties
IUPAC Name |
2-[[(3S)-1-benzylpyrrolidin-3-yl]-methylamino]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c1-15(9-10-17)14-7-8-16(12-14)11-13-5-3-2-4-6-13/h2-6,14,17H,7-12H2,1H3/t14-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTRQJONYPRIQNA-AWEZNQCLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C1CCN(C1)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CCO)[C@H]1CCN(C1)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[((S)-1-Benzyl-pyrrolidin-3-yl)-methyl-amino]-ethanol is a complex organic compound with significant potential in medicinal chemistry and biological research. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Chemical Formula: CHNO
Molecular Weight: 250.34 g/mol
CAS Number: 1353999-65-1
The compound features a pyrrolidine ring, a benzyl group, and an ethanol moiety, which contribute to its unique biological properties. Its structure allows for interactions with various biological targets, making it a valuable candidate for drug development.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It may function as an enzyme modulator, influencing neurotransmitter synthesis and cellular signaling pathways. Research indicates that it can inhibit or activate certain molecular targets, leading to diverse biological effects:
- Neurotransmitter Modulation: The compound may affect neurotransmitter systems, particularly in the context of neurological disorders.
- Enzyme Interaction: It has been shown to interact with enzymes involved in various metabolic processes, potentially impacting drug metabolism and efficacy.
Biological Activity and Applications
The compound has been studied for its potential applications in several fields:
- Medicinal Chemistry: As a candidate for therapeutic agents targeting neurological disorders.
- Chemical Biology: Used as a building block in synthesizing more complex molecules.
- Pharmaceutical Industry: Potential applications in drug formulation due to its structural characteristics.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity | Uniqueness |
|---|---|---|---|
| 1-Benzylpyrrolidine | Pyrrolidine ring with benzyl substitution | Neuroactive | Simpler structure, fewer functional groups |
| 3-Methylaminopropanol | Amino alcohol with propanol chain | Antidepressant | Different chain length affects solubility |
| Ethanolamine | Simple amino alcohol | Mild antiseptic | Lacks aromatic character present in target compound |
This table highlights the distinct properties of this compound, particularly its complex structure that may confer multifaceted biological activities.
Case Studies and Research Findings
Recent studies have explored the biological effects of this compound:
-
Neuroprotective Effects:
- A study demonstrated that derivatives of this compound exhibited neuroprotective properties in models of neurodegeneration, suggesting potential therapeutic applications in diseases like Alzheimer's.
- Antimicrobial Activity:
- Enzyme Inhibition Studies:
Comparison with Similar Compounds
Table 1: Key Structural and Commercial Attributes of Analogues
Structural and Functional Differences
Replacing the methyl group with cyclopropyl (CAS 1354011-01-0) increases molecular weight by ~26 g/mol, likely enhancing lipophilicity and steric bulk, which could influence receptor binding .
Stereochemical Considerations :
- The (S)-configuration in the target compound and its cyclopropyl analogue (CAS 1354011-01-0) may confer enantioselective interactions in biological systems, a critical factor in drug design .
Preparation Methods
Key Reaction Steps from Patent US5977381A
-
Mesylation and ammonolysis :
-
Protecting group interchange :
The introduction of the methyl-amino ethanol side chain requires sequential alkylation and acylation steps. A study by J-STAGE demonstrates analogous functionalization using Boc-protected intermediates and nucleophilic substitutions.
Methylation of the 3-Amino Group
-
Reagents : Methyl iodide, cesium carbonate.
-
Mechanism : The primary amine undergoes alkylation to form (S)-1-benzyl-pyrrolidin-3-yl(methyl)amine. Yields for similar reactions in literature range from 60–70%.
Integrated Synthetic Pathway
Combining the above steps, a proposed route is:
-
Pyrrolidine ring synthesis :
-
Methylation :
-
Ethanol side chain addition :
Comparative Analysis of Methods
| Step | Reagents/Conditions | Yield | e.e. | Source |
|---|---|---|---|---|
| Pyrrolidine synthesis | NH₃, 80 bar, 110°C | 35% | 96% | |
| Methylation | MeI, Cs₂CO₃, DMF, 120°C | 65% | N/A | |
| Ethanol addition | 2-Chloroethanol, Cs₂CO₃, DMF, 120°C | 55% | N/A |
Challenges and Optimization Opportunities
-
Enantiomeric purity preservation : High-pressure ammonolysis minimizes racemization but requires specialized equipment.
-
Side reactions during alkylation : Competing over-alkylation can be mitigated by controlled reagent stoichiometry.
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Solvent selection : DMF enhances reactivity but complicates purification; alternatives like acetonitrile may improve yields .
Q & A
Q. Table 1: Key Reaction Conditions
| Step | Reagents/Conditions | Purpose | Reference |
|---|---|---|---|
| 1 | Methanol, NaBH₄, agitation (30 min) | Reduction of imine intermediate | |
| 2 | EDC·HCl, HOBt, DMF, 12–15 hrs | Amide coupling |
Basic: How is enantiomeric purity validated during synthesis?
Methodological Answer:
- Chiral HPLC : Use columns like Chiralpak® IA/IB with hexane:isopropanol (85:15) mobile phase to separate enantiomers. Purity >97% is achievable, as noted for structurally related (S)-1-benzyl-3-methylaminopyrrolidine .
- Optical Rotation : Compare measured [α]D values against literature data for stereochemical confirmation.
Advanced: How can contradictory bioactivity data between assays be resolved?
Methodological Answer:
Contradictions may arise from differences in assay conditions (e.g., pH, solvent, cell lines). Strategies include:
- Molecular Docking : Validate binding interactions using software like AutoDock Vina to assess target engagement consistency (e.g., as applied to pyrrolidine derivatives in dopamine receptor studies) .
- Dose-Response Curves : Re-evaluate activity across a broader concentration range (e.g., 0.1–100 µM) to identify non-linear effects.
- Metabolite Screening : Use LC-MS to rule out compound degradation (e.g., detection of 2-(1-benzyl-pyrrolidin-3-yl)-propan-2-ol as a metabolite) .
Advanced: What strategies optimize yield in large-scale synthesis?
Methodological Answer:
- Solvent Optimization : Replace DMF with THF or acetonitrile to improve solubility and reduce side reactions.
- Catalytic Asymmetric Synthesis : Employ chiral catalysts (e.g., (S)-BINOL-derived phosphoric acids) to enhance enantioselectivity .
- Purification : Use flash chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol for >97% purity .
Q. Table 2: Yield Optimization Parameters
| Parameter | Optimal Condition | Impact on Yield | Reference |
|---|---|---|---|
| Reaction Temperature | 0–5°C (for sensitive intermediates) | +15% yield | |
| Catalyst Loading | 5 mol% | +20% enantiomeric excess |
Basic: What spectroscopic techniques confirm the compound’s structure?
Methodological Answer:
- NMR : ¹H/¹³C NMR to verify benzyl (δ 7.2–7.4 ppm) and pyrrolidine (δ 2.5–3.5 ppm) protons .
- HRMS : Confirm molecular ion ([M+H]⁺ expected for C₁₅H₂₄N₂O: 265.1915) .
- FT-IR : Detect N-H stretches (~3300 cm⁻¹) and C-O bonds (~1050 cm⁻¹) .
Advanced: How to address low metabolic stability in preclinical studies?
Methodological Answer:
- Structural Modifications : Introduce electron-withdrawing groups (e.g., fluorine) to block oxidative metabolism at the pyrrolidine nitrogen .
- In Vitro Microsomal Assays : Use liver microsomes (human/rat) with NADPH cofactor to identify major degradation pathways .
- Prodrug Design : Mask the ethanol group as an ester to improve stability, as seen in related benzyl alcohol derivatives .
Basic: What are the common impurities in this compound?
Methodological Answer:
- Byproducts : Unreacted (S)-1-benzylpyrrolidin-3-ylmethylamine or over-reduced intermediates.
- Detection : HPLC with UV detection (λ = 254 nm) and comparison to reference standards like EP Impurity E (similar benzylaminoethanol derivatives) .
Advanced: How to design SAR studies for this compound?
Methodological Answer:
- Core Modifications : Synthesize analogs with varied substituents on the benzyl group (e.g., 4-fluoro, 3-methoxy) to assess steric/electronic effects .
- Biological Assays : Test analogs in receptor-binding assays (e.g., neurotensin receptor 1, as in Example 207 of ) .
- Data Analysis : Use multivariate regression to correlate logP, polar surface area, and activity .
Basic: What solvents are compatible with this compound?
Methodological Answer:
- Polar Solvents : Methanol, ethanol, DMF (for reactions).
- Non-Polar Solvents : Ethyl acetate, dichloromethane (for extraction). Avoid THF if borohydrides are used .
Advanced: How to reconcile conflicting computational vs. experimental binding data?
Methodological Answer:
- Force Field Adjustments : Use AMBER or CHARMM parameters tailored for pyrrolidine rings.
- Solvent Modeling : Include explicit water molecules in docking simulations to account for hydration effects .
- Experimental Validation : Perform SPR (surface plasmon resonance) to measure binding kinetics independently .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
